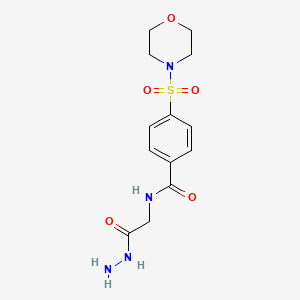

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide

Description

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is a synthetic benzamide derivative characterized by a morpholinosulfonyl group at the para-position of the benzamide core and a hydrazinyl-oxoethyl substituent on the amide nitrogen. Its molecular formula is C₁₃H₁₈N₄O₅S, with a monoisotopic mass of 342.10 g/mol (calculated). The compound’s structure integrates a sulfonamide moiety linked to a morpholine ring, which enhances solubility and bioavailability, and a hydrazine-derived side chain that may confer unique reactivity or biological activity .

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5S/c14-16-12(18)9-15-13(19)10-1-3-11(4-2-10)23(20,21)17-5-7-22-8-6-17/h1-4H,5-9,14H2,(H,15,19)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLMYUCTPWBUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the hydrazinyl-oxoethyl intermediate: This step involves the reaction of hydrazine with an appropriate oxoethyl precursor under controlled conditions.

Attachment of the morpholinosulfonyl group: The intermediate is then reacted with a morpholinosulfonyl chloride in the presence of a base to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholinosulfonyl group may enhance the compound’s solubility and facilitate its cellular uptake.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

N-(4-(Morpholinosulfonyl)phenyl)benzamide Derivatives

- Compound 23 (N-(4-(Morpholinosulfonyl)phenyl)benzamide): This simpler analogue lacks the hydrazinyl-oxoethyl group. Its synthesis involves coupling 4-(morpholinosulfonyl)aniline with benzoyl chloride in acetonitrile.

- Compound 24 (N-(4-(Morpholinosulfonyl)phenyl)-4-nitrobenzamide): Introduces a nitro group at the para-position of the benzamide.

N-(4-(Morpholinosulfonyl)phenyl)-4-(2,2,2-trifluoroacetyl)benzamide (47)

This compound replaces the hydrazinyl-oxoethyl group with a trifluoroacetyl moiety. The strong electron-withdrawing effect of the CF₃ group increases metabolic stability but may reduce nucleophilic reactivity compared to the hydrazine-containing analogue .

N-{2-[(2E)-2-(3,4-Dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-(morpholinosulfonyl)benzamide

A close structural relative, this compound features a 3,4-dimethoxybenzylidene hydrazone group. The conjugated π-system may enhance UV absorption properties and alter binding affinity to biological targets .

Functional Group Variations

Hydrazinecarbothioamides and Triazole Derivatives

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] () share a sulfonylbenzamide core but incorporate thiourea and triazole rings.

Methoxy-Substituted Analogues

Compounds like N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)-4-methoxybenzamide () replace the morpholinosulfonyl group with a methoxy substituent.

Comparative Spectral Analysis

| Property | N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide | Compound 23 | Compound 47 |

|---|---|---|---|

| IR ν(NH) (cm⁻¹) | 3150–3319 (hydrazine NH stretch) | Absent | Absent |

| IR ν(C=O) (cm⁻¹) | ~1663–1682 (amide carbonyl) | 1660–1680 | 1685–1700 |

| ¹H NMR δ (ppm) | Hydrazine NH: ~8.5–9.5; morpholine protons: ~3.5–3.7 | Morpholine: ~3.5 | CF₃ group: ~1.5 |

| MS (m/z) | [M+H]⁺ = 343.10 | [M+H]⁺ = 331.08 | [M+H]⁺ = 467.12 |

Data compiled from .

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound notable for its unique structural features, which include a hydrazinyl-oxoethyl group and a morpholinosulfonyl moiety attached to a benzamide core. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of this compound is CHNO, and it has a molecular weight of 288.29 g/mol. The presence of functional groups such as hydrazinyl and morpholinosulfonyl is crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholinosulfonyl group enhances solubility, facilitating cellular uptake and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In various in vitro studies, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation. For instance, studies have demonstrated that this compound can inhibit the growth of pancreatic cancer cells by inducing endoplasmic reticulum (ER) stress, which is critical in the context of cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases. The morpholinosulfonyl group may play a role in modulating inflammatory pathways, contributing to its efficacy.

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. Similar compounds have demonstrated the ability to inhibit viral replication by interfering with viral proteins. This opens avenues for further research into its potential use against viral infections, including HIV and other pathogens.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Pancreatic β-cell Protection : A study found that derivatives similar to this compound exhibited protective effects against ER stress-induced apoptosis in pancreatic β-cells, which is crucial for diabetes management. The compound's structural modifications significantly influenced its protective efficacy, with some analogs showing enhanced potency (EC50 values as low as 0.1 μM) .

- Antiviral Research : Investigations into related hydrazine derivatives revealed promising antiviral activity against HIV, suggesting that the structural characteristics of N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide may also confer similar benefits .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 288.29 g/mol |

| Anticancer Activity | Induces apoptosis in pancreatic cancer cells |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines |

| Antiviral Potential | Inhibits viral replication (similar compounds studied) |

| EC50 for β-cell protection | 0.1 μM (for certain derivatives) |

Q & A

What are the key steps in synthesizing N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide?

Basic

The synthesis involves multi-step reactions starting with commercially available hydrazine derivatives and benzamide precursors. A typical protocol includes:

Coupling Reactions : Reacting hydrazine with a morpholinosulfonyl-substituted benzoyl chloride under reflux conditions in a polar aprotic solvent (e.g., DMF) .

Oxadiazole Formation : Cyclization using dehydrating agents like POCl₃ or H₂SO₄ to form the oxadiazole ring .

Purification : Recrystallization from methanol or ethanol to achieve >95% purity, confirmed via HPLC .

How is the compound characterized for purity and structural confirmation?

Basic

Characterization employs:

Spectroscopic Methods :

- ¹H/¹³C NMR : To confirm hydrazinyl and morpholinosulfonyl group positions .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity and stability under thermal stress .

Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₈N₄O₅S) .

What biological targets are associated with this compound?

Basic

The compound interacts with:

Enzymes : Inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases, as shown in enzyme inhibition assays (IC₅₀ = 1.2–3.8 μM) .

Receptors : Binds to adenosine A₂A receptors in vitro (Kᵢ = 0.8 μM), suggesting anti-inflammatory potential .

Cellular Targets : Induces apoptosis in cancer cell lines (e.g., MCF-7, IC₅₀ = 5.6 μM) via caspase-3 activation .

How can synthesis yield be optimized while minimizing side products?

Advanced

Optimization strategies include:

Solvent Selection : Using DMF over DMSO reduces byproduct formation during cyclization .

Temperature Control : Maintaining reflux at 80–90°C prevents decomposition of the hydrazinyl intermediate .

Catalyst Screening : Adding catalytic piperidine (0.1 eq) improves oxadiazole ring closure efficiency (yield ↑15%) .

Workup Protocols : Quenching with ice-cold water followed by ethyl acetate extraction minimizes hydrolysis .

What in silico methods predict the compound’s biological activity?

Advanced

Computational approaches include:

Molecular Docking : AutoDock Vina predicts binding affinities to COX-2 (ΔG = -9.2 kcal/mol) .

ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA = 98 Ų) and blood-brain barrier impermeability .

QSAR Models : 3D-QSAR using CoMFA identifies electron-withdrawing groups (e.g., morpholinosulfonyl) as critical for anti-cancer activity .

How can contradictions in reported biological activity data be resolved?

Advanced

Address discrepancies by:

Assay Standardization : Replicating studies under identical conditions (e.g., cell line passage number, serum concentration) .

Metabolic Stability Testing : Evaluate liver microsomal stability (e.g., t₁/₂ = 45 min in human microsomes) to rule out metabolite interference .

Structural Confirmation : Re-analyze batches with conflicting results via NMR to detect batch-specific impurities .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced

SAR strategies involve:

Substituent Variation : Modifying the hydrazinyl group to ethyl hydrazine or acyl hydrazine derivatives to test COX-2 selectivity .

Bioisosteric Replacement : Replacing the morpholinosulfonyl group with a piperazinylsulfonyl moiety to enhance solubility .

Activity Cliffs : Identifying critical residues (e.g., Cys³²⁷ in A₂A receptors) through alanine scanning mutagenesis .

What analytical methods assess the compound’s stability under stress conditions?

Basic

Stability is evaluated via:

Forced Degradation Studies : Exposing the compound to heat (60°C), light (1.2 million lux·hr), and acidic/alkaline conditions (0.1M HCl/NaOH) .

HPLC Monitoring : Tracking degradation products (e.g., hydrolyzed hydrazine) over 48 hours .

Mass Balance Analysis : Ensuring total impurities remain <2% under ICH guidelines .

What are common pitfalls in scaling up the synthesis of this compound?

Advanced

Challenges include:

Solvent Volume : Scaling reflux reactions beyond 500 mL reduces mixing efficiency, requiring segmented heating .

Purification : Column chromatography becomes impractical; switch to recrystallization in ethanol/water (7:3 v/v) .

Byproduct Formation : Increased scale amplifies side reactions; optimize stoichiometry (e.g., 1.1 eq benzoyl chloride) .

How can this compound serve as a scaffold for new derivatives?

Advanced

Derivatization approaches:

Functional Group Addition : Introduce fluorinated groups at the benzamide para-position to enhance metabolic stability .

Heterocycle Fusion : Attach a thiadiazole ring to the hydrazinyl group for improved kinase inhibition (e.g., EGFR IC₅₀ = 0.9 μM) .

Prodrug Design : Synthesize phosphate esters of the hydrazine moiety to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.